![molecular formula C6H7ClN2O2S B3049407 5-Chloro-3-methanesulfonylpyridin-2-amine CAS No. 2055119-06-5](/img/structure/B3049407.png)
5-Chloro-3-methanesulfonylpyridin-2-amine
Overview
Description
5-Chloro-3-methanesulfonylpyridin-2-amine is a chemical compound with the CAS Number: 2055119-06-5. It has a molecular weight of 206.65 and its molecular formula is C6H7ClN2O2S . The compound is used in various scientific research and development activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, solubility, and stability. Unfortunately, specific physical and chemical properties for 5-Chloro-3-methanesulfonylpyridin-2-amine are not available in the current data .Scientific Research Applications
Synthesis of Chiral Nonracemic Amines
Uenishi et al. (2004) described the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process, involving 1-(2-pyridinyl)ethyl methanesulfonate, leads to the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration, useful in the synthesis of chiral nonracemic amines (Uenishi et al., 2004).
Amination of Polyhalopyridines
Ji et al. (2003) focused on the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, resulting in 5-amino-2-chloropyridine. This process exemplifies the potential of 5-Chloro-3-methanesulfonylpyridin-2-amine in selective amination reactions (Ji, Li, & Bunnelle, 2003).
Functionalized Water-Soluble BODIPY Derivatives
Li et al. (2008) developed sulfonation conditions for BODIPY dyes, leading to monosulfonated and disulfonated products. These functionalized derivatives, with potential for application in various fields, underscore the versatility of compounds like 5-Chloro-3-methanesulfonylpyridin-2-amine in creating water-soluble derivatives (Li, Han, Nguyen, & Burgess, 2008).
Reductive Deamination of Aromatic Amines
Wang and Guziec (2001) demonstrated a method for the reductive deamination of aromatic amines, using chloroamine and methanesulfonamides, highlighting another potential application of 5-Chloro-3-methanesulfonylpyridin-2-amine in the field of organic synthesis (Wang & Guziec, 2001).
Aerobic Aminohydroxylation of Ethylene
Khusnutdinova et al. (2011) discussed the conversion of chloro di(2-pyridyl)methanesulfonate ethylene platinum(II) complex to N-alkylplatina(II)azetidines, followed by oxidation and reductive elimination to produce 2-(N-alkylamino)ethanols. This study exemplifies the application in complex organic synthesis and catalysis (Khusnutdinova, Maiorana, Zavalij, & Vedernikov, 2011).
Bissydnone Sulfonamides Synthesis
Asundaria and Patel (2010) synthesized bissydnone sulfonamides based on 4,4'-diaminodiphenyl methane, further emphasizing the chemical versatility and potential applications in creating new compounds with specific functional properties (Asundaria & Patel, 2010).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-methylsulfonylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRJJLUKVCVTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC(=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258150 | |
Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methanesulfonylpyridin-2-amine | |
CAS RN |
2055119-06-5 | |
Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 5-chloro-3-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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